1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
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Overview
Description
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the methoxyphenyl group enhances its chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions.
Reaction with Aromatic Aldehydes: The compound can be synthesized by reacting o-phenylenediamine with 2-methoxybenzaldehyde in the presence of an acid catalyst.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form the desired product.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of environmentally benign solvents and catalysts is also a focus in industrial settings .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as an antiviral and antiparasitic agent is being explored in various studies.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
1-(2-methoxyphenyl)benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJKWARGFFLVJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.